molecular formula C23H19ClN2O3 B14943901 6-(4-chlorophenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

6-(4-chlorophenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

Cat. No.: B14943901
M. Wt: 406.9 g/mol
InChI Key: FVWONXFLNLULON-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione is a complex organic compound that features a unique structure combining aromatic rings and a fused oxazolo-isoindole system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of the core oxazolo-isoindole structure, followed by the introduction of the chlorophenyl and methylphenyl groups through electrophilic aromatic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting reaction parameters can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to the specific type of reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

6-(4-chlorophenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound’s unique structure makes it a candidate for materials science research, including the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism by which 6-(4-chlorophenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites with high specificity, influencing the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione
  • 6-(4-bromophenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione
  • 6-(4-fluorophenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

10-(4-chlorophenyl)-5-(4-methylphenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione

InChI

InChI=1S/C23H19ClN2O3/c1-11-2-4-12(5-3-11)20-19-15-10-16(21(19)29-25-20)18-17(15)22(27)26(23(18)28)14-8-6-13(24)7-9-14/h2-9,15-19,21H,10H2,1H3

InChI Key

FVWONXFLNLULON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3C2C4CC3C5C4C(=O)N(C5=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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